

Tranilast: A Direct Inhibitor of the NLRP3 Inflammasome

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Compound of Interest

Compound Name: *Tranilast*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The NLRP3 inflammasome, a key component of the innate immune system, has been implicated in the pathogenesis of a wide range of inflammatory diseases. Its aberrant activation leads to the production of pro-inflammatory cytokines, including interleukin-1 β (IL-1 β) and IL-18, driving chronic inflammation. **Tranilast**, an anti-allergic drug with a well-established safety profile, has emerged as a direct and specific inhibitor of the NLRP3 inflammasome. This technical guide provides a comprehensive overview of the mechanism of action of **Tranilast**, supported by quantitative data from preclinical studies. Detailed experimental protocols for key assays and visualizations of the signaling pathway and experimental workflows are included to facilitate further research and drug development efforts in this promising area.

Introduction

The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a multi-protein complex that plays a crucial role in the innate immune response to both pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs)[1]. Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1. This proximity-induced auto-cleavage and activation of caspase-1 leads to the maturation and secretion of the potent pro-inflammatory cytokines IL-1 β and IL-18[1]. Dysregulation of the

NLRP3 inflammasome is a hallmark of numerous inflammatory conditions, including gout, type 2 diabetes, and cryopyrin-associated periodic syndromes (CAPS)[2][3][4][5].

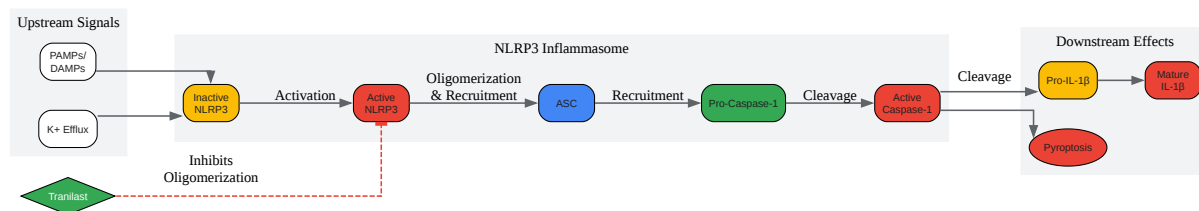
Tranilast (N-[3',4'-dimethoxycinnamoyl]-anthranilic acid) is an orally bioavailable drug that has been used clinically for the treatment of allergic disorders such as asthma and keloids[2][4]. Recent studies have identified a novel mechanism of action for **Tranilast** as a direct inhibitor of the NLRP3 inflammasome, offering a promising therapeutic strategy for a broad spectrum of inflammatory diseases[2][3][4][5].

Mechanism of Action

Tranilast exerts its inhibitory effect on the NLRP3 inflammasome through a direct binding mechanism.[2][3][4][5] It specifically interacts with the NACHT domain of the NLRP3 protein[2][3][5][6]. This interaction prevents the oligomerization of NLRP3, a critical step in the assembly and activation of the inflammasome complex[2][3][4][5]. By inhibiting NLRP3 oligomerization, **Tranilast** effectively blocks the downstream recruitment of ASC and pro-caspase-1, thereby preventing caspase-1 activation and the subsequent maturation and release of IL-1 β and IL-18[2][4][6].

Importantly, **Tranilast**'s inhibitory activity is specific to the NLRP3 inflammasome. Studies have shown that it does not affect the activation of other inflammasomes, such as those mediated by AIM2 or NLRC4[2][3][4][5][6]. Furthermore, **Tranilast**'s mechanism is independent of NLRP3's ATPase activity[6]. Some evidence also suggests that **Tranilast** may enhance the ubiquitination of NLRP3, which is a mechanism to keep the inflammasome in an inactive state[7].

Signaling Pathway of NLRP3 Inflammasome and Tranilast's Point of Intervention



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Caption: **Tranilast** directly targets the active NLRP3 protein, preventing its oligomerization and subsequent inflammasome assembly.

Quantitative Data

The efficacy of **Tranilast** as an NLRP3 inflammasome inhibitor has been demonstrated in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of Tranilast

Cell Type	Activator(s)	Assay	Readout	Effective Concentration / IC50	Reference
Bone Marrow-Derived Macrophages (BMDMs)	LPS + Nigericin/MS U/ATP	ELISA	IL-1 β Secretion	Dose-dependent inhibition	[2] [5]
Human THP-1 Macrophages	LPS + Nigericin	ELISA	IL-1 β Secretion	Dose-dependent inhibition	[2]
Bone Marrow-Derived Macrophages (BMDMs)	LPS + Nigericin	Western Blot	Caspase-1 Cleavage	Dose-dependent inhibition	[2]
Inflammasome Reconstituted HEK293T cells	-	-	IL-1 β Secretion	IC50: 10-15 μ M	[8]
Human Monocytes-Macrophages	-	-	IL-1 β Release	Inhibition at 3-300 μ M	[9] [10]

Table 2: In Vivo Efficacy of Tranilast

Disease Model	Animal Model	Tranilast Dosage	Key Findings	Reference
Gouty Arthritis	Mouse (MSU-induced peritonitis)	200 mg/kg (i.p.)	Suppressed MSU-induced IL-1 β production and neutrophil influx.	[2]
Gouty Arthritis	Mouse (MSU-induced paw edema)	200 mg/kg (oral)	Reduced paw swelling and IL-1 β levels in joints.	[2]
Cryopyrin-Associated Periodic Syndromes (CAPS)	Mouse	Not specified	Preventive effects observed.	[2][3][5]
Type 2 Diabetes	Mouse (High-fat diet-induced)	25 or 50 mg/kg/day (oral)	Reversed hyperglycemia, insulin resistance, and hepatic steatosis.	[2][4]
Myocardial Infarction	Mouse	Not specified	Decreased IL-1 β and cleaved caspase-1 in heart tissue, improved cardiac function.	[11]
Rosacea	Mouse (LL-37 induced)	Not specified	Mitigated skin lesions and reduced inflammatory cytokines (including IL-1 β).	[12]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to evaluate the efficacy of **Tranilast** as an NLRP3 inflammasome inhibitor.

In Vitro Inhibition of NLRP3 Inflammasome Activation in Macrophages

This protocol describes the standard two-signal in vitro assay to assess the inhibitory effect of **Tranilast** on NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs).

Materials:

- Bone marrow cells from C57BL/6 mice
- L929-cell conditioned medium or recombinant M-CSF
- DMEM supplemented with 10% FBS, penicillin/streptomycin
- Lipopolysaccharide (LPS)
- Nigericin or Monosodium Urate (MSU) crystals
- **Tranilast**
- ELISA kit for mouse IL-1 β
- Antibodies for Western blot: anti-caspase-1 (p20), anti-IL-1 β (p17), anti-NLRP3, anti-ASC, anti- β -actin
- Reagents for Western blotting (lysis buffer, protease inhibitors, etc.)

Procedure:

- BMDM Differentiation: Harvest bone marrow cells from the femurs and tibias of mice. Culture the cells in DMEM containing 20% L929-cell conditioned medium or recombinant M-CSF for 7 days to differentiate them into macrophages.

- **Cell Seeding:** Seed the differentiated BMDMs into 24-well plates at a density of 1×10^6 cells/well and allow them to adhere overnight.
- **Priming (Signal 1):** Prime the BMDMs with LPS (e.g., $1 \mu\text{g/mL}$) for 3-4 hours. This step upregulates the expression of pro-IL-1 β and NLRP3.
- **Inhibitor Treatment:** Pre-treat the cells with various concentrations of **Tranilast** or vehicle control for 30-60 minutes.
- **Activation (Signal 2):** Stimulate the cells with an NLRP3 activator such as nigericin (e.g., $5 \mu\text{M}$) or MSU crystals (e.g., $250 \mu\text{g/mL}$) for 1-6 hours.
- **Sample Collection:**
 - **Supernatants:** Carefully collect the cell culture supernatants for the measurement of secreted IL-1 β by ELISA.
 - **Cell Lysates:** Wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors for Western blot analysis of pro-inflammatory proteins in the cell lysates.
- **Analysis:**
 - **ELISA:** Quantify the concentration of IL-1 β in the supernatants according to the manufacturer's instructions.
 - **Western Blot:** Analyze the cell lysates and precipitated proteins from the supernatants for cleaved caspase-1 (p20) and mature IL-1 β (p17) to assess inflammasome activation. Use β -actin as a loading control for cell lysates.

ASC Oligomerization Assay

This assay is used to visualize the formation of ASC specks, a hallmark of inflammasome activation, and to assess the inhibitory effect of **Tranilast** on this process.

Materials:

- Differentiated BMDMs

- LPS
- Nigericin
- **Tranilast**
- Disuccinimidyl suberate (DSS) crosslinker
- Lysis buffer
- Anti-ASC antibody
- Reagents for Western blotting

Procedure:

- Cell Treatment: Seed and treat BMDMs with LPS, **Tranilast**, and nigericin as described in Protocol 4.1.
- Cell Lysis: After stimulation, wash the cells with PBS and lyse them in a hypotonic buffer.
- Crosslinking: Pellet the cell lysates and resuspend the pellet in a buffer containing DSS to crosslink the ASC oligomers.
- Western Blot: Analyze the crosslinked samples by non-reducing SDS-PAGE and Western blot using an anti-ASC antibody. ASC monomers will appear at ~22 kDa, while dimers, trimers, and higher-order oligomers will be visible as a ladder of bands. A reduction in the higher molecular weight bands in **Tranilast**-treated samples indicates inhibition of ASC oligomerization.

Biotin-Tranilast Pull-Down Assay

This assay is performed to demonstrate the direct binding of **Tranilast** to the NLRP3 protein.

Materials:

- Biotinylated **Tranilast** (Biotin-TR)
- LPS-primed BMDM cell lysates or purified recombinant NLRP3 protein

- Streptavidin-agarose beads
- Wash buffer
- Elution buffer
- Anti-NLRP3, anti-ASC, and anti-NEK7 antibodies
- Reagents for Western blotting

Procedure:

- **Lysate Preparation:** Prepare cell lysates from LPS-primed BMDMs.
- **Binding:** Incubate the cell lysates or purified recombinant NLRP3 protein with Biotin-TR for 1-2 hours at 4°C with gentle rotation.
- **Pull-Down:** Add streptavidin-agarose beads to the mixture and incubate for another 1-2 hours to capture the Biotin-TR and any bound proteins.
- **Washes:** Pellet the beads by centrifugation and wash them several times with a wash buffer to remove non-specifically bound proteins.
- **Elution:** Elute the bound proteins from the beads using an elution buffer (e.g., SDS-PAGE sample buffer).
- **Western Blot:** Analyze the eluted proteins by Western blot using antibodies against NLRP3, ASC, and NEK7. Detection of NLRP3 in the eluate from the Biotin-TR sample, but not in the control (e.g., biotin alone), indicates a direct interaction between **Tranilast** and NLRP3. The absence of ASC and NEK7 in the eluate demonstrates the specificity of the interaction.

Co-Immunoprecipitation of NLRP3 and ASC

This assay is used to assess the interaction between NLRP3 and ASC and the inhibitory effect of **Tranilast** on this interaction.

Materials:

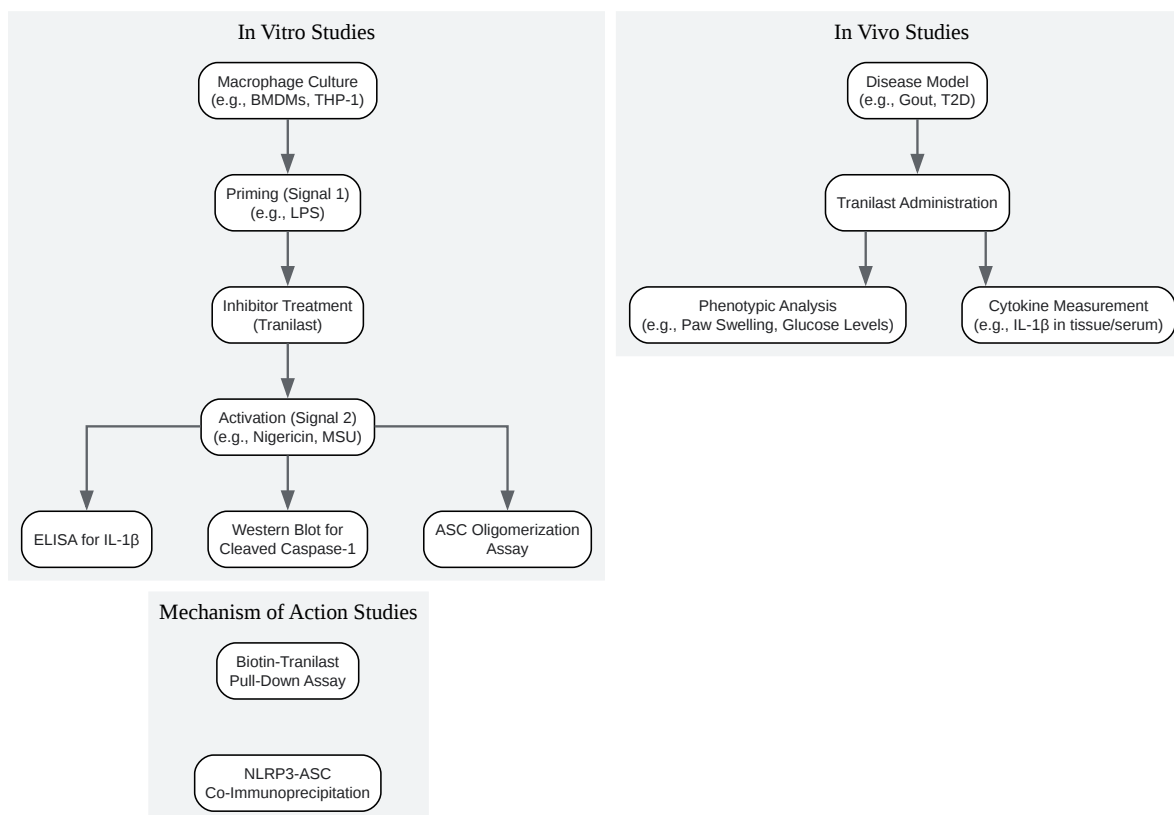
- LPS-primed and nigericin-stimulated BMDM cell lysates
- **Tranilast**
- Anti-NLRP3 or anti-ASC antibody for immunoprecipitation
- Protein A/G-agarose beads
- Wash buffer
- Elution buffer
- Anti-NLRP3 and anti-ASC antibodies for Western blotting

Procedure:

- Cell Treatment and Lysis: Treat BMDMs as described in Protocol 4.1 and prepare cell lysates in a non-denaturing lysis buffer.
- Immunoprecipitation: Incubate the cell lysates with an anti-NLRP3 or anti-ASC antibody overnight at 4°C.
- Capture: Add Protein A/G-agarose beads and incubate for 1-2 hours to capture the antibody-protein complexes.
- Washes: Pellet the beads and wash them extensively to remove non-specific binding.
- Elution: Elute the immunoprecipitated proteins from the beads.
- Western Blot: Analyze the eluates by Western blot using antibodies against both NLRP3 and ASC. A reduction in the amount of co-immunoprecipitated ASC with NLRP3 (or vice versa) in the **Tranilast**-treated samples indicates that **Tranilast** inhibits the interaction between these two proteins.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating a potential NLRP3 inflammasome inhibitor like **Tranilast**.



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Caption: A typical workflow for characterizing **Tranilast** as an NLRP3 inhibitor, from in vitro validation to in vivo efficacy.

Conclusion

Tranilast has been robustly demonstrated to be a direct, specific, and effective inhibitor of the NLRP3 inflammasome. Its well-characterized mechanism of action, involving the direct binding to the NACHT domain of NLRP3 and subsequent inhibition of inflammasome assembly, provides a strong rationale for its repositioning for the treatment of NLRP3-driven diseases. The quantitative data from both in vitro and in vivo studies support its therapeutic potential across a range of inflammatory conditions. The detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals to further investigate the therapeutic utility of **Tranilast** and to discover and develop novel NLRP3 inflammasome inhibitors.

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